molecular formula C23H21ClN4O3S3 B2983704 N-(5-chloro-2-methylphenyl)-2-((3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide CAS No. 1113110-25-0

N-(5-chloro-2-methylphenyl)-2-((3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

Cat. No.: B2983704
CAS No.: 1113110-25-0
M. Wt: 533.08
InChI Key: ACBXMEFNAXMMJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thiazolo[4,5-d]pyrimidine class, a heterocyclic scaffold known for diverse pharmacological activities, including kinase inhibition and antimicrobial effects. Its structure features:

  • A 5-chloro-2-methylphenyl group attached via an acetamide linkage.
  • A thiazolo[4,5-d]pyrimidinone core substituted with a 4-ethoxyphenyl group at position 3, a methyl group at position 6, and a thioxo moiety at position 2.
  • A thioether bridge connecting the acetamide to the thiazolo-pyrimidine core.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[[3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O3S3/c1-4-31-16-9-7-15(8-10-16)28-20-19(34-23(28)32)21(30)27(3)22(26-20)33-12-18(29)25-17-11-14(24)6-5-13(17)2/h5-11H,4,12H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACBXMEFNAXMMJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C(=N3)SCC(=O)NC4=C(C=CC(=C4)Cl)C)C)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methylphenyl)-2-((3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a complex organic compound that exhibits significant biological activities. This article explores its pharmacological properties, potential therapeutic applications, and underlying mechanisms of action through a review of recent research findings.

Chemical Structure and Properties

The compound has a molecular formula of C26H24ClN3O3SC_{26}H_{24}ClN_3O_3S and a molecular weight of 526.08 g/mol. Its structure features a thiazolo-pyrimidine core, which is known for various biological activities including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine and thiazole exhibit potent antimicrobial properties. For instance, compounds with similar structural motifs have shown activity against various pathogenic bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans . The presence of the thiazole ring in the compound is critical for its antimicrobial efficacy.

Antitumor Activity

The compound's thiazole moiety has been linked to antitumor activity. Studies have demonstrated that thiazole-containing compounds can induce apoptosis in cancer cells. For example, certain analogs have shown IC50 values lower than standard chemotherapeutics like doxorubicin, indicating strong potential as anticancer agents . The structure-activity relationship (SAR) analysis suggests that substituents on the phenyl rings significantly enhance cytotoxicity .

The biological activity of this compound may be attributed to multiple mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis : The ability to trigger programmed cell death in cancer cells has been noted in related thiazole derivatives .
  • Interference with DNA Replication : Some derivatives disrupt DNA synthesis in microbial cells, contributing to their antimicrobial effects .

Case Study 1: Antimicrobial Efficacy

A study published in 2021 evaluated the antimicrobial properties of various thiazole derivatives against clinical isolates. Among these, a compound structurally similar to this compound exhibited significant inhibition zones against E. coli and S. aureus, suggesting its potential use as an antimicrobial agent .

Case Study 2: Anticancer Properties

In another study focusing on the anticancer properties of thiazole derivatives, researchers synthesized several analogs and tested their effects on human cancer cell lines. One derivative demonstrated an IC50 value of 1.61 µg/mL against A-431 cells, outperforming traditional chemotherapeutics . The study highlighted the importance of specific substitutions on the aromatic rings for enhancing cytotoxicity.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µg/mL)Reference
AntimicrobialE. coliNot specified
AntimicrobialS. aureusNot specified
AntitumorA-4311.61
AntitumorJurkat cells< Doxorubicin

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Thiazolo-Pyrimidinones

Key analogs and their distinguishing features:

Compound Structure Substituents Molecular Weight Core Structure Noted Activity (Hypothesized)
N-Benzyl-2-{[3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-thioxo-2,3,6,7-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide Benzyl (N-substituent) ~508.6 Thiazolo[4,5-d]pyrimidinone Likely enhanced lipophilicity; potential CNS penetration due to benzyl group.
5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-methyl-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one 4-Chlorophenyl (R1), phenyl (R3) ~469.9 Thiazolo[4,5-d]pyrimidinone Higher electrophilicity due to electron-withdrawing Cl; possible kinase inhibition.
N-(5-chloro-2-methylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide Pyridinyl (R3), isothiazolo core 411.9 Isothiazolo[4,5-d]pyrimidinone Improved solubility due to pyridine; altered target specificity.
N-(5-chloro-2-methylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide Thieno-pyrimidine core, oxadiazole ~507.9 Thieno[2,3-d]pyrimidinone Oxadiazole may enhance metabolic stability; thiophene increases π-π stacking.

Key Structural and Functional Differences

Core Heterocycle Modifications: The thiazolo[4,5-d]pyrimidinone core in the target compound provides a rigid, planar structure conducive to intercalation or enzyme active-site binding. In contrast, the isothiazolo[4,5-d]pyrimidinone () and thieno[2,3-d]pyrimidinone () cores introduce distinct electronic profiles:

  • Thieno-pyrimidines () offer extended conjugation, enhancing UV absorption and photostability .

Substituent Effects :

  • The 4-ethoxyphenyl group in the target compound may confer moderate electron-donating effects, stabilizing charge-transfer interactions. Comparatively, the 4-chlorophenyl group in ’s analog increases electrophilicity, favoring covalent bonding with nucleophilic residues (e.g., cysteine in enzymes) .
  • The benzyl group in ’s compound enhances lipophilicity (logP ~3.5 predicted), suggesting better blood-brain barrier penetration than the target compound’s chloro-methylphenyl group (logP ~2.8 estimated) .

Bridging Groups :

  • The thioether bridge in the target compound offers rotational flexibility, allowing adaptive binding to protein pockets. In contrast, oxadiazole-containing bridges () introduce rigidity and hydrogen-bonding capacity, which may improve selectivity but reduce conformational adaptability .

Research Findings and Implications

  • Electronic vs. Structural Similarity : While the target compound shares isoelectronic features with and analogs, its distinct geometry (e.g., ethoxyphenyl vs. benzyl) aligns with the concept of "isovalency" over strict isoelectronicity, emphasizing geometry’s role in bioactivity .
  • Activity Predictions : Based on structural analogs, the target compound may exhibit:
    • Kinase inhibition (e.g., JAK3 or EGFR) due to thioxo groups interacting with ATP-binding pockets .
    • Antimicrobial activity via disruption of bacterial membrane proteins, leveraging its thioether and chloro-methylphenyl moieties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.